2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one
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Overview
Description
2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one is a compound that features a phthalazinone core linked to a 1,2,4-oxadiazole ring substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the phthalazinone core. One common method involves the cyclization of acylhydrazines using dehydrating agents such as zirconium chloride . The reaction conditions often include refluxing the mixture for several hours and then purifying the product through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and scalability. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the development of high-energy materials and as a component in organic light-emitting diodes (OLEDs) and sensors.
Biological Research: It may serve as a probe for studying biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules and thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Phthalazinone Derivatives: Compounds with a phthalazinone core are known for their potential in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.
Uniqueness
2-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one is unique due to the combination of the phthalazinone and oxadiazole moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds .
Properties
IUPAC Name |
2-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-17-14-9-5-4-8-13(14)10-18-21(17)11-15-19-16(23-20-15)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMGJQKTXUFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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